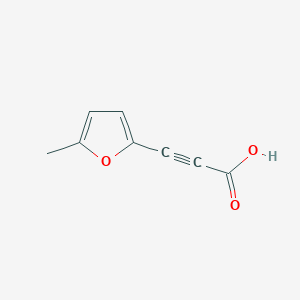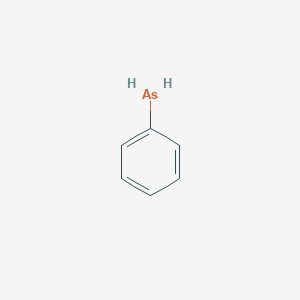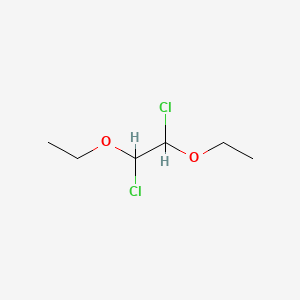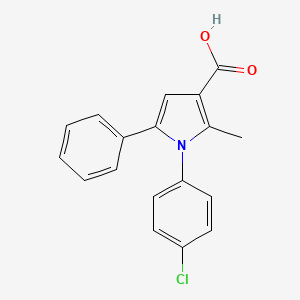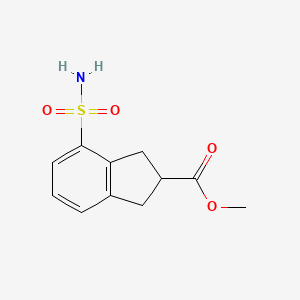
methyl 4-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group and a carboxylate ester group attached to the indene ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted benzyl halide, under basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction using sulfamic acid or a related reagent.
Esterification: The carboxylate ester group can be introduced through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
Methyl 4-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfamoyl group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or alcohols.
科学研究应用
Methyl 4-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 4-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylate ester group can also play a role in the compound’s biological activity by affecting its solubility and cellular uptake.
相似化合物的比较
Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but lacks the sulfamoyl group.
4-Methyl-2,3-dihydro-1H-indene: Similar indene ring system but lacks the sulfamoyl and carboxylate ester groups.
Uniqueness
Methyl 4-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of both the sulfamoyl and carboxylate ester groups, which contribute to its distinct chemical and biological properties
属性
分子式 |
C11H13NO4S |
|---|---|
分子量 |
255.29 g/mol |
IUPAC 名称 |
methyl 4-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C11H13NO4S/c1-16-11(13)8-5-7-3-2-4-10(9(7)6-8)17(12,14)15/h2-4,8H,5-6H2,1H3,(H2,12,14,15) |
InChI 键 |
OWUAZFSOEONHEE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC2=C(C1)C(=CC=C2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


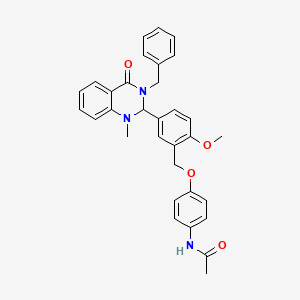
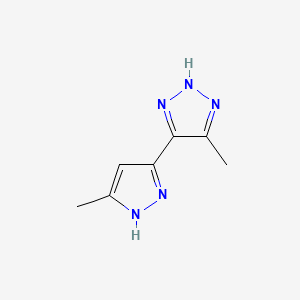

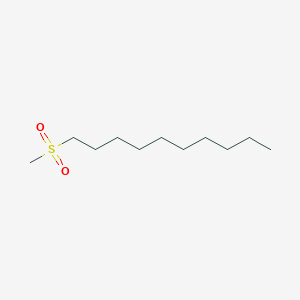


![2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine](/img/structure/B13959408.png)
![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)
